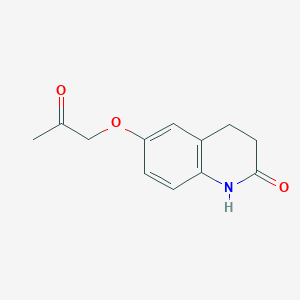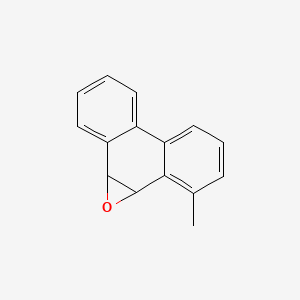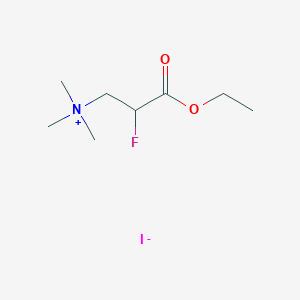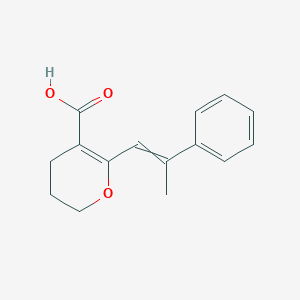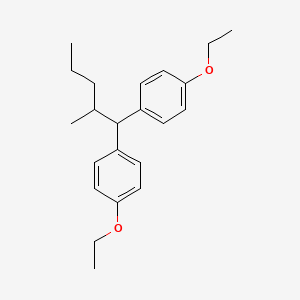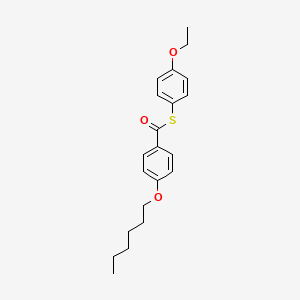
S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate is a chemical compound with the molecular formula C21H26O3S It is a member of the carbothioate family, which are organic compounds containing a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethoxyphenol with 4-hexyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to form the final carbothioate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty materials and as a precursor in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate: Similar structure but with a heptyloxy group instead of a hexyloxy group.
S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
S-(4-Ethoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate is unique due to its specific combination of ethoxy and hexyloxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62525-81-9 |
|---|---|
Molecular Formula |
C21H26O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
S-(4-ethoxyphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C21H26O3S/c1-3-5-6-7-16-24-19-10-8-17(9-11-19)21(22)25-20-14-12-18(13-15-20)23-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
KJUUFIXLMAGJIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



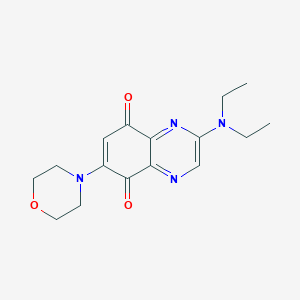
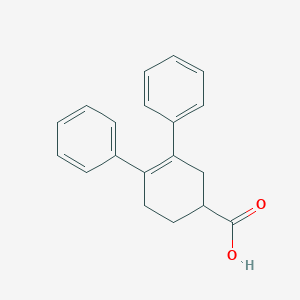
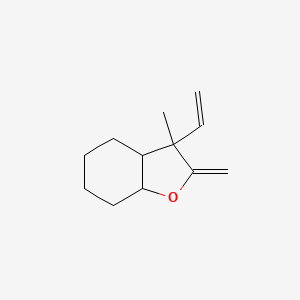

![3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole](/img/structure/B14519548.png)
![{4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]phenyl}phenylphosphinic acid](/img/structure/B14519551.png)
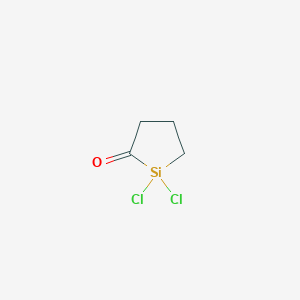
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)-](/img/structure/B14519560.png)
